molecular formula C7H4N4 B1344265 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 454685-88-2

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No. B1344265
M. Wt: 144.13 g/mol
InChI Key: GDYUNCUMRKXRHY-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a chemical compound that has been studied for its potential applications in various fields . It is a reagent used for structure-based design and synthesis of antiparasitic pyrrolopyrimidines targeting pteridine reductase 1 .


Synthesis Analysis

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile has been guided by key X-ray crystal structure analysis . The optimization of the synthesis process was based on a 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold .


Molecular Structure Analysis

The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile has been analyzed using X-ray crystal structure-guided design .


Chemical Reactions Analysis

The chemical reactions involving 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile have been studied . The compound has been used as a reagent in the synthesis of antiparasitic pyrrolopyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile have been analyzed .

Scientific Research Applications

Inhibitor of P21-Activated Kinase 4

  • Summary of Application: The compound is used as a competitive inhibitor of P21-Activated Kinase 4 (PAK4), which is associated with a variety of cancers .
  • Methods of Application: The inhibitory mechanisms of four 7H-Pyrrolo[2,3-d]pyrimidine derivatives were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .
  • Results: The inhibitors had strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The inhibitor 5n had the strongest inhibition capacity .

Anti-Inflammatory Agent

  • Summary of Application: Pyrimidines, including 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile, display a range of pharmacological effects including anti-inflammatory activities .
  • Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Monopolar Spindle 1 Inhibitor

  • Summary of Application: The compound is used as a highly selective Monopolar Spindle 1 (MPS1) inhibitor .
  • Methods of Application: The lead optimization was guided by key X-ray crystal structure analysis .
  • Results: In vivo evaluation of candidate (9) is shown to effectively mitigate human TNBC cell proliferation .

Toll-Like Receptor 7 Targeting

  • Summary of Application: The compound is used in the design and synthesis of derivatives targeting Toll-Like Receptor 7 (TLR7) .
  • Methods of Application: The antiviral efficacy of these compounds was evaluated in vitro and in vivo .
  • Results: The results of the study are not specified in the source .

Nitric Oxide Production Inhibitor

  • Summary of Application: The compound is used as a nitric oxide (NO) production inhibitor. Overexpressed inducible nitric oxide synthase (iNOS) can lead to excessive production of NO, which eventually leads to multiple inflammatory related diseases .
  • Methods of Application: A series of compounds were designed and synthesized based on the hybridization of 7H-Pyrrolo[2,3-d]pyrimidine and cinnamamide fragments .
  • Results: Among the synthesized compounds, compound S2h displayed a vigorous inhibitory activity on NO production with an IC50 value of 3.21±0.67 µM .

Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

  • Summary of Application: The compound is used in the development of more potent and effective targeted kinase inhibitors (TKIs). A series of new compounds, specifically halogenated ‘(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized .
  • Methods of Application: The compounds were synthesized in three steps with high yields .
  • Results: Among these novel compounds, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .

Hematopoietic Progenitor Kinase 1 Inhibitor

  • Summary of Application: The compound is used as a Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor. HPK1 is a hematopoietic cell kinase that is implicated in the regulation of immune responses .
  • Methods of Application: The inhibitory activity of the compound was evaluated in human T cell leukemia Jurkat cells .
  • Results: The compound potently inhibited the phosphorylation level of SLP76, a substrate of HPK1, and enhanced the IL-2 secretion .

Anti-Inflammatory Drugs

  • Summary of Application: The compound is used in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs can be utilized to lower the pain and fever resulting from numerous inflammatory disorders .
  • Methods of Application: The anti-inflammatory effects of the compound are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-1-5-2-10-7-6(5)3-9-4-11-7/h2-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYUNCUMRKXRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN=C2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626837
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile

CAS RN

454685-88-2
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 15 mL round-bottomed flask, 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (1 g, 3.35 mmol, Eq: 1.00) and TBAF (13.4 ml, 13.4 mmol, Eq: 4.00) were combined with Tetrahydrofuran to give an off-white solution. The reaction mixture was stirred for 3 h. The reaction mixture was poured into 20 mL sat NH4Cl and extracted with EtOAc (3×25 mL). The organic layers were dried over MgSO4 and concentrated in vacuo. The crude material was triturated with diethyl ether (1×20 mL) to obtain 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (312 mg, 65%).
Name
7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
Y Lee, H Kim, H Kim, HY Cho, JG Jee… - Journal of Medicinal …, 2021 - ACS Publications
Triple-negative breast cancer (TNBC) is an aggressive breast-cancer subtype associated with poor prognosis and high relapse rates. Monopolar spindle 1 kinase (MPS1) is an apical …
Number of citations: 4 pubs.acs.org
F Wu, H Li, Q An, Y Sun, J Yu, W Cao, P Sun… - European Journal of …, 2023 - Elsevier
Hematopoietic progenitor kinase 1 (HPK1) is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling. Recent studies have …
Number of citations: 4 www.sciencedirect.com
DS Williamson, GP Smith, GK Mikkelsen… - Journal of medicinal …, 2021 - ACS Publications
Inhibitors of leucine-rich repeat kinase 2 (LRRK2) and mutants, such as G2019S, have potential utility in Parkinson’s disease treatment. Fragment hit-derived pyrrolo[2,3-d]pyrimidines …
Number of citations: 19 pubs.acs.org
K Ramasamy, RV Joshi, RK Robins… - Journal of the Chemical …, 1989 - pubs.rsc.org
A total and stereospecific synthesis of cadeguomycin (1), ara-cadeguomycin (2), and 2′-deoxycadeguomycin (3) has been accomplished from the novel aglycones 2-amino-4-chloro-…
Number of citations: 20 pubs.rsc.org
F Wu, H Li, Q An, Y Sun, W Cao, P Sun… - Available at SSRN … - papers.ssrn.com
Hematopoietic progenitor kinase 1 (HPK1) is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling. Recent studies have …
Number of citations: 0 papers.ssrn.com
AB Eldrup, M Prhavc, J Brooks, B Bhat… - Journal of medicinal …, 2004 - ACS Publications
Hepatitis C virus infection constitutes a significant health problem in need of more effective therapies. We have recently identified 2‘-C-methyladenosine and 2‘-C-methylguanosine as …
Number of citations: 234 pubs.acs.org
NGM Davies, H Browne, B Davis, MJ Drysdale… - Bioorganic & medicinal …, 2012 - Elsevier
Inhibitors of the Hsp90 molecular chaperone are showing promise as anti-cancer agents. Here we describe a series of 4-aryl-5-cyanopyrrolo[2,3-d]pyrimidine ATP competitive Hsp90 …
Number of citations: 47 www.sciencedirect.com
YJ Kim, SH Kwon, IH Bae, BM Kim - Tetrahedron Letters, 2013 - Elsevier
BMK-Y101 is a new pyrrolo[2,3-d]pyrimidine-based potent cdk7 and 9 inhibitor, which is characterized by an intriguing structural feature of N-1 nucleoside, departing from previously …
Number of citations: 9 www.sciencedirect.com
AI Khalaf, JK Huggan, CJ Suckling… - Journal of Medicinal …, 2014 - ACS Publications
The treatment of Human African trypanosomiasis remains a major unmet health need in sub-Saharan Africa. Approaches involving new molecular targets are important; pteridine …
Number of citations: 53 pubs.acs.org
SS Fatahala, MS Mohamed, JY Sabry… - Medicinal …, 2022 - ingentaconnect.com
In the last several decades, interest in pyrrole and pyrrolopyrimidine derivatives has increased owing to their biological importance, such as anti-tumor, anti-microbial, anti-inflammatory, …
Number of citations: 7 www.ingentaconnect.com

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